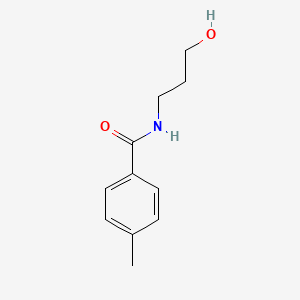

N-(3-hydroxypropyl)-4-methylbenzamide

Description

N-(3-hydroxypropyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methyl-substituted benzene ring and a 3-hydroxypropyl group attached to the amide nitrogen. The synthesis of this compound involves borane-catalyzed reduction or reactions between substituted benzoyl chlorides and hydroxyalkylamines, as inferred from related methodologies .

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.246 |

IUPAC Name |

N-(3-hydroxypropyl)-4-methylbenzamide |

InChI |

InChI=1S/C11H15NO2/c1-9-3-5-10(6-4-9)11(14)12-7-2-8-13/h3-6,13H,2,7-8H2,1H3,(H,12,14) |

InChI Key |

BSGRCWTWDJETQY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

- Substituent Position : The 4-methyl group on the benzamide ring (target compound) is shared with Ispinesib and Compound 109, suggesting a role in target binding . In contrast, the 3-methyl derivative () prioritizes steric effects for metal coordination.

- Synthetic Complexity : Ispinesib and Compound 109 require multi-step syntheses with specialized reagents (e.g., HBTU), whereas the target compound can be synthesized via milder borane-catalyzed routes .

HDAC Inhibition ():

- Compound 109: Exhibits potent HDAC1/3 inhibition (IC50 < 50 nM) due to its extended hydrophobic chain and aminophenylamino group.

- Compound 136 : Less potent (IC50 > 1 µM) with slight HDAC3 selectivity, highlighting the importance of substituent electronics.

- Target Compound : The 3-hydroxypropyl group may reduce HDAC affinity compared to Compound 109’s hexyl chain, but its hydroxyl group could enhance water solubility for improved bioavailability.

KSP Inhibition ():

- Ispinesib : Binds KSP with a docking energy of -5.2 kcal/mol. Its 4-methylbenzamide core is critical, but the quinazolinyl substituent drives specificity.

- Hypothetical Target Activity: The absence of a bulky substituent (as in Ispinesib) likely reduces KSP binding, but the hydroxypropyl group might enable novel interactions.

Physicochemical and Functional Comparisons

| Property | N-(3-hydroxypropyl)-4-methylbenzamide | N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Ispinesib |

|---|---|---|---|

| LogP (Estimated) | 1.8–2.2 | 2.5–3.0 | 4.0–4.5 |

| Hydrogen Bond Donors | 2 (amide N-H, hydroxyl) | 2 (amide N-H, hydroxyl) | 1 (amide N-H) |

| Applications | Intermediate, potential HDAC/KSP modulation | Metal-catalyzed C–H functionalization | Anticancer (clinical) |

Notable Trends:

- Lipophilicity : The target compound’s LogP is lower than Ispinesib’s, favoring aqueous solubility.

- Functional Versatility : The N,O-bidentate group in ’s compound enables metal coordination, whereas the target’s hydroxypropyl group may suit prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.